molecular formula C21H20ClN3O3S B11375021 5-chloro-N-(2,4-dimethoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(2,4-dimethoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11375021
M. Wt: 429.9 g/mol
InChI Key: XDZCSFBAEQNECJ-UHFFFAOYSA-N
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Description

5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include substituted anilines, pyrimidine derivatives, and various reagents for functional group transformations. Common reaction conditions may involve the use of solvents like dichloromethane, catalysts such as palladium, and reagents like thionyl chloride or sodium hydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or aromatic moieties.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may include the use of bases like sodium hydroxide or acids like hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, pyrimidine derivatives are often explored for their potential as enzyme inhibitors, antimicrobial agents, or anticancer compounds.

Medicine

In medicinal chemistry, such compounds are studied for their pharmacological properties, including their ability to interact with specific biological targets like enzymes or receptors.

Industry

Industrially, these compounds might find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action for 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methylpyrimidine-4-carboxamide
  • 2,4-Dimethoxyphenylpyrimidine derivatives
  • 3-Methylphenylsulfanyl pyrimidines

Uniqueness

The uniqueness of 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

5-chloro-N-(2,4-dimethoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3O3S/c1-13-5-4-6-14(9-13)12-29-21-23-11-16(22)19(25-21)20(26)24-17-8-7-15(27-2)10-18(17)28-3/h4-11H,12H2,1-3H3,(H,24,26)

InChI Key

XDZCSFBAEQNECJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)Cl

Origin of Product

United States

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